molecular formula C17H13N5O4 B13704990 N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide

Cat. No.: B13704990
M. Wt: 351.32 g/mol
InChI Key: XHEDOWQAUMPTHA-UHFFFAOYSA-N
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Description

Structural Significance of Tetrazole Moieties in Bioactive Compound Design

The tetrazole ring system (C₁H₂N₄) has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic and steric properties. As a bioisostere of carboxylic acids, tetrazoles exhibit comparable pKa values (4.5–4.9 vs. 4.2–4.4 for carboxylic acids) while offering enhanced metabolic stability and membrane permeability. This stability arises from the aromatic character of the tetrazole ring, which resists enzymatic degradation by esterases and amidases that typically hydrolyze carboxylic acid derivatives.

The tetrazole’s four nitrogen atoms enable diverse binding modes unattainable with carboxylates. Crystallographic studies reveal that tetrazole-containing inhibitors can participate in up to four orthogonal hydrogen bonds within enzyme active sites, often coordinating with serine, threonine, or catalytic water molecules. For example, in angiotensin II receptor antagonists, the tetrazole anion forms salt bridges with arginine residues while maintaining a planar geometry that complements hydrophobic binding pockets.

Property Tetrazole Carboxylic Acid
pKa 4.5–4.9 4.2–4.4
LogP (unionized form) 1.2–1.8 0.8–1.2
Hydrogen-bond capacity 4 donor/acceptor sites 2 donor/acceptor sites
Metabolic stability High Moderate

Table 1: Comparative physicochemical properties of tetrazole and carboxylic acid moieties.

Quantum mechanical calculations demonstrate that the tetrazole’s electron-deficient π-system facilitates charge-transfer interactions with aromatic amino acid residues, a feature exploited in kinase inhibitors targeting ATP-binding pockets. This electronic profile also enables metal coordination, as seen in matrix metalloproteinase inhibitors where the tetrazole directly chelates catalytic zinc ions.

Role of Benzamide Scaffolds in Targeted Molecular Interactions

Benzamide derivatives (C₆H₅CONH₂) provide a versatile platform for constructing conformationally restricted pharmacophores. The planar amide group enables dual hydrogen bonding with protein targets, while the benzene ring participates in π-π stacking with tyrosine, phenylalanine, or histidine residues. In the immune checkpoint inhibitor BMS-202, the benzamide carbonyl forms critical hydrogen bonds with PD-L1’s Asn-66 and Tyr-56 residues, disrupting PD-1/PD-L1 complexation.

Crystallographic analysis of benzamide-containing polymorphs reveals that molecular packing is governed by competing intermolecular forces:

  • Amide-amide hydrogen bonds (N–H⋯O=C, 2.8–3.0 Å) creating extended β-sheet-like networks
  • Edge-to-face aryl interactions (C–H⋯π, 3.2–3.5 Å) stabilizing hydrophobic domains
  • Dipole-dipole interactions between amide groups and electron-deficient aryl rings

These interactions are leveraged in drug design to balance solubility and target binding. For instance, substituting the benzamide’s para-position with electron-withdrawing groups enhances π-stacking with kinase hinge regions, while ortho-substituents enforce coplanarity with adjacent aromatic systems.

Target Class Example Drug Benzamide Interaction Mode
PARP Inhibitors Veliparib H-bond with Ser-904/Gly-863
HDAC Inhibitors Entinostat Chelation with Zn²⁺ via carbonyl oxygen
PD-1/PD-L1 Inhibitors BMS-202 π-π stacking with Tyr-56/His-69

Table 2: Therapeutic applications of benzamide scaffolds in targeted therapies.

Density functional theory (DFT) studies on benzamide polymorphism demonstrate that the relative stability of crystal forms depends on subtle balances between intramolecular torsion and intermolecular attraction. The P1 polymorph (monoclinic) is stabilized by interlayer benzene-amide dipole interactions (−61.33 kJ/mol per molecule), while the P3 form (triclinic) favors intralayer hydrogen bonding (−61.89 kJ/mol). This interplay informs solvent selection in pharmaceutical processing, where polar solvents favor P1 crystallization through enhanced solvation of amide groups.

Properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide

InChI

InChI=1S/C17H13N5O4/c23-13(9-14(24)16-19-21-22-20-16)11-7-4-8-12(15(11)25)18-17(26)10-5-2-1-3-6-10/h1-8,25H,9H2,(H,18,26)(H,19,20,21,22)

InChI Key

XHEDOWQAUMPTHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)CC(=O)C3=NNN=N3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide typically involves:

  • Formation of the tetrazole ring via cyclization of nitrile precursors with sodium azide under acidic conditions.
  • Construction of the benzamide framework through amide bond formation.
  • Introduction of the 3-oxo substituent adjacent to the tetrazole ring.
  • Functionalization of the phenyl ring with hydroxyl and acyl groups.

This multi-step approach requires careful control of reaction conditions to maintain the integrity of sensitive functional groups such as the tetrazole and hydroxyl moieties.

Tetrazole Ring Formation

The tetrazole ring is synthesized by cyclization of nitriles with sodium azide in acidic media. This reaction is a key step as the tetrazole group is essential for the biological activity of the compound.

Step Reagents Conditions Outcome
1 Nitrile precursor, sodium azide Acidic medium, heat Cyclization to tetrazole ring

This method is well-established for generating 5-substituted tetrazoles, which act as bioisosteres of carboxylic acids.

Amide Bond Formation

The benzamide moiety is typically formed via coupling of an amine-containing intermediate with a benzoyl chloride or benzoyl derivative. The reaction proceeds under mild conditions to avoid degradation of the tetrazole ring.

Step Reagents Conditions Outcome
2 Amine intermediate, benzoyl chloride Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature Formation of benzamide bond

This step ensures the linkage of the benzamide group to the substituted phenyl ring bearing the tetrazole substituent.

Introduction of the 3-oxo-3-(2H-tetrazol-5-yl)propanoyl Group

The 3-oxo substituent adjacent to the tetrazole ring is introduced by acylation of the phenyl ring hydroxyl group or by coupling with appropriate keto-acid derivatives.

Step Reagents Conditions Outcome
3 Keto-acid derivative or acyl chloride Base, solvent, controlled temperature Attachment of 3-oxo-3-(2H-tetrazol-5-yl)propanoyl substituent

This step is critical for imparting the keto functionality that contributes to the compound’s reactivity and biological interaction.

Representative Synthesis from Literature

While direct synthesis of this exact compound is rare in literature, closely related compounds have been synthesized via analogous routes. For instance, the synthesis of pranlukast, a tetrazole-containing benzamide derivative, involves:

  • Preparation of substituted phenyl ketones.
  • Formation of the tetrazole ring by reaction with sodium azide.
  • Coupling with benzamide derivatives under basic conditions.

The process includes intermediate purification steps such as recrystallization and chromatographic separation to ensure product purity.

Data Table Summarizing Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Tetrazole ring formation Nitrile + sodium azide, acidic medium, heat 70-85 Critical for bioisosteric functionality
2 Amide bond formation Amine intermediate + benzoyl chloride, base 80-90 Performed under mild conditions
3 Acylation/functionalization Keto-acid derivative, base, solvent 75-85 Introduces 3-oxo substituent
4 Purification Recrystallization, chromatography Ensures compound purity

Research Discoveries and Notes

  • The tetrazole ring in this compound mimics the carboxylic acid group, enhancing binding affinity to enzymes and receptors through hydrogen bonding and electrostatic interactions, which is crucial for its biological activity.
  • The hydroxyl group on the phenyl ring can participate in intramolecular hydrogen bonding, potentially affecting the compound’s conformation and reactivity.
  • The keto group adjacent to the tetrazole ring provides a reactive site for further chemical modifications or interactions with biological targets.
  • The synthesis involves sensitive steps where conditions must be optimized to prevent decomposition of the tetrazole ring or hydrolysis of amide bonds.
  • Common reagents such as hydrogen peroxide and sodium borohydride are used in related reactions for oxidation and reduction steps, which may be applied in intermediate transformations during the synthesis.
  • The overall synthetic route is modular, allowing for variation in substituents to tailor biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carbonyl group in the benzamide core can be reduced to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted tetrazole derivatives

Scientific Research Applications

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tetrazole vs. Carboxylic Acid Bioisosterism

  • The tetrazole group in the target compound (pKa ~4.18) is more acidic than carboxylic acids (pKa ~4.7–5.0), enhancing ionization at physiological pH and improving membrane permeability . This contrasts with carboxylate-containing analogues, which may exhibit faster metabolic clearance.

Hydroxyl Group Impact

3-Oxo-Propanoyl Chain

  • The 3-oxo-propanoyl linker may increase solubility in polar solvents compared to alkyl chains (e.g., butyl in ). However, its electron-withdrawing nature could reduce metabolic stability relative to ether or ester linkages seen in peptidomimetics .

Biological Activity

N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H14N4O3C_{15}H_{14}N_{4}O_{3} and a molecular weight of approximately 298.30 g/mol. The presence of the tetrazole ring and the hydroxyl group contributes to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, N-phenyl benzamides have been shown to effectively inhibit Coxsackie virus A9, with compounds demonstrating a half-maximal effective concentration (EC50) of 1 µM, indicating strong antiviral potential . The mechanism involves binding to the viral capsid, stabilizing it and preventing uncoating, which is crucial for viral replication.

Anticancer Activity

The compound's structural analogs have also been investigated for anticancer properties. Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For example, they may inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships has revealed that modifications to the benzamide structure can significantly affect biological activity. Key findings include:

  • Hydroxyl Substitution : Hydroxyl groups enhance solubility and bioavailability.
  • Tetrazole Ring : The presence of the tetrazole moiety is critical for antiviral activity, as it appears to facilitate binding interactions with viral proteins .

1. Antiviral Screening

In a screening of 200 compounds for antiviral activity against enteroviruses, derivatives similar to this compound were identified as potent inhibitors. The most effective compounds demonstrated high selectivity indices and minimal cytotoxicity at concentrations up to 100 µM .

2. Anticancer Efficacy

A study evaluating various benzamide derivatives for their anticancer effects revealed that some compounds led to significant reductions in cell viability in breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers .

Data Summary

Activity EC50 (µM) Mechanism Reference
Antiviral (Coxsackie)1Capsid stabilization, direct binding
Anticancer (Breast)VariesInduction of apoptosis, inhibition of proliferation

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a multi-step synthesis route for N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide?

  • Methodological Answer : Synthesis requires sequential functionalization of the benzamide and tetrazole moieties. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the 3-oxo-tetrazole propanoyl group to the 2-hydroxybenzamide scaffold .
  • Protection/Deprotection : Protecting the hydroxyl group (e.g., with TBSCl) during propanoylation to prevent side reactions, followed by acidic deprotection .
  • Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates and ensure purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use complementary spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxy at C2, tetrazole at C3). Look for characteristic shifts: ~δ 10.5 ppm (tetrazole NH) and δ 7.8–8.2 ppm (aromatic protons) .
  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) to resolve bond angles and confirm stereoelectronic effects of the tetrazole ring .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~396.3 Da) and fragmentation patterns .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Methodological Answer :

  • Byproduct Formation : The tetrazole group’s nucleophilicity may lead to undesired alkylation. Mitigate via pH control (neutral to slightly acidic conditions) .
  • Solubility Issues : Use polar aprotic solvents (e.g., DMF/DMSO) for coupling steps, followed by precipitation in ice-cwater for isolation .
  • Chromatography : Optimize flash chromatography (silica gel, 5% MeOH in DCM) to separate regioisomers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2). The tetrazole’s electron-rich structure may coordinate with catalytic metal ions (e.g., Fe²⁺ in heme) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the hydroxy group and active-site residues .
  • Pharmacophore Mapping : Identify critical features (e.g., tetrazole as a carboxylic acid bioisostere) using Schrödinger’s Phase .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Case Study : If ¹H NMR shows unexpected splitting in the benzamide region, consider:
  • Tautomerism : The tetrazole’s 1H/2H tautomerism may alter proton environments. Use variable-temperature NMR to observe dynamic effects .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths in the tetrazole ring) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) .
  • Statistical Analysis : Apply PCA to HPLC-MS datasets to identify outliers caused by residual solvents or degradation .

Q. What strategies optimize regioselectivity in modifying the tetrazole moiety?

  • Methodological Answer :

  • Directed Metalation : Use Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, ligand: XPhos) to functionalize the tetrazole at the 5-position .
  • Protecting Group Strategy : Temporarily convert the tetrazole to its Boc-protected form to direct electrophilic substitution, then deprotect .
  • Kinetic vs. Thermodynamic Control : Monitor reaction progress (via in situ IR) to isolate intermediates dominated by kinetic pathways (e.g., lower temps favor 5-substitution) .

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